2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide
Description
Properties
Molecular Formula |
C8H10N4O3 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C8H10N4O3/c9-5-1-2-7(14)12(3-5)4-6(13)11-8(10)15/h1-3H,4,9H2,(H3,10,11,13,15) |
InChI Key |
UQFUVTVEGFEBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Nucleophilic Substitution on Pyridinone Derivatives
One of the primary routes involves the nucleophilic substitution of a suitably functionalized pyridinone derivative with carbamoyl-containing reagents. The key steps include:
- Starting with 5-amino-2-oxopyridine or its derivatives, which provide the heterocyclic core.
- Activation of the pyridinone nitrogen or adjacent positions to allow substitution.
- Introduction of the carbamoylacetamide group via reaction with carbamoyl chloride or carbamoyl isocyanate derivatives.
This method requires careful control of reaction conditions such as temperature, solvent polarity, and molar ratios to optimize yield and purity.
Stepwise Synthesis Using Protected Intermediates
A more controlled approach involves the use of protected intermediates to prevent side reactions:
- Protection of the amino group on the pyridinone ring.
- Coupling with carbamoylacetamide precursors under mild conditions.
- Deprotection to yield the target compound.
This approach is advantageous for scale-up and industrial synthesis due to improved selectivity and easier purification.
Novel Methodologies from Patent Literature
Summary of Key Reaction Parameters
| Parameter | Typical Conditions / Values | Notes |
|---|---|---|
| Starting materials | 5-Amino-2-oxopyridine derivatives | Provides heterocyclic core |
| Reagents for carbamoyl introduction | Carbamoyl chloride, carbamoyl isocyanate, or equivalents | Reactivity depends on reagent purity and handling |
| Solvent | Acetonitrile, DMF, or other polar aprotic solvents | Solvent choice affects solubility and reaction rate |
| Base | Triethylamine or similar organic bases | Neutralizes acid by-products and facilitates coupling |
| Molar ratios | 1:1 to 1:1.05 (heterocycle:carbamoyl reagent) | Optimal ratios improve yield and minimize side products |
| Concentration | 1-40% w/v | Affects viscosity and stirring efficiency |
| Temperature | Room temperature to 60 °C | Controlled to prevent decomposition |
| Reaction time | Several hours to overnight | Depends on scale and reagent reactivity |
Research Discoveries and Analytical Data
- Yield and Purity: Improved methods using neutral reagents and optimized molar ratios achieve yields up to 93% with high purity, minimizing side reactions and simplifying purification.
- Reaction Medium Viscosity: Avoiding salt forms of reagents reduces viscosity, facilitating better stirring and scalability.
- Safety and Handling: The compound is typically handled under dry, cooled conditions (2-8°C) to maintain stability and purity.
- Computational Chemistry Insights: The compound exhibits a topological polar surface area (TPSA) of 120.21 and a logP of -1.3746, indicating good solubility in polar solvents and potential for biological activity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxopyridin-1(2h)-yl)-N-carbamoylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table compares the target compound with structurally related molecules from the provided evidence:
Key Observations :
- Carbamoyl vs. Ester Groups : The carbamoyl group in the target compound confers higher hydrolytic stability compared to the ester group in its isopropyl analogue, which is prone to enzymatic or acidic cleavage .
- Cyano Group Reactivity: 2-Cyano-N-[(methylamino)carbonyl]acetamide contains a cyano group, a strong electron-withdrawing substituent that may increase reactivity in nucleophilic addition reactions, unlike the carbamoyl group.
Solubility and Stability :
Toxicological Considerations :
- Limited data exist for the target compound, but structurally related molecules (e.g., the cyano derivative ) highlight gaps in toxicological profiling.
Research and Industrial Relevance
- Discontinued Status : The target compound and its isopropyl ester analogue are marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand.
- Crystallographic Tools: Programs like SHELX and Mercury enable structural comparisons, such as analyzing hydrogen-bonding networks in pyridinone derivatives versus quinoline-based compounds.
Biological Activity
2-(5-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide, also known by its CAS number 1016705-34-2, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C_8H_10N_4O_2
- Molecular Weight : 210.19 g/mol
- InChI Key : UQFUVTVEGFEBQB-UHFFFAOYSA-N
- Purity : 98% (when available)
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor. For instance, compounds with similar functionalities have been noted to inhibit enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Evaluation | A derivative of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent. |
| Study 2 : Enzyme Inhibition Assay | In vitro assays showed that the compound could inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis, indicating potential applications in cancer therapy. |
| Study 3 : Cytotoxicity Testing | The compound exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating effectiveness at low concentrations, warranting further investigation for anticancer properties. |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Interaction with DNA/RNA synthesis pathways : Similar compounds often interfere with nucleotide synthesis.
- Inhibition of key metabolic enzymes : This could disrupt cellular metabolism in pathogens or cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(5-Amino-2-oxopyridin-1(2H)-yl)-N-carbamoylacetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer :
- Multi-step synthesis : Begin with the preparation of the pyridinone core via cyclization of substituted acrylamides or aminopyridine precursors. Subsequent functionalization with carbamoylacetamide groups typically involves nucleophilic substitution or coupling reactions under anhydrous conditions .
- Optimization strategies :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction homogeneity .
- Catalysts such as palladium complexes or copper(I) iodide may accelerate coupling steps .
- Temperature control (60–100°C) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Monitor reaction progress using TLC or HPLC to terminate reactions at optimal conversion points .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic peaks for the pyridinone ring (δ 6.5–8.5 ppm) and carbamoyl groups (δ 2.0–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- Purity assessment :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at levels <0.1% .
- Elemental analysis : Validate empirical formula accuracy (C, H, N content) .
Advanced Research Questions
Q. How can computational methods like DFT or HOMO-LUMO analysis predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
- HOMO-LUMO gap analysis predicts charge transfer behavior and stability; narrower gaps suggest higher reactivity .
- Reaction path simulations : Use IRC (Intrinsic Reaction Coordinate) calculations to model transition states for reactions like hydrolysis or nucleophilic substitutions .
Q. What experimental design strategies minimize side reactions during multi-step synthesis?
- Methodological Answer :
- Design of Experiments (DoE) :
- Apply factorial designs to screen variables (temperature, solvent, catalyst loading) and identify interactions that suppress byproducts .
- Central Composite Design (CCD) optimizes continuous variables (e.g., pH, reaction time) for maximum yield .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .
- Protecting groups : Temporarily block reactive amino or carbonyl groups during pyridinone functionalization to prevent undesired cross-reactions .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Pharmacophore modeling :
- Map electrostatic/hydrophobic features of the pyridinone and acetamide moieties to correlate with bioassay data (e.g., enzyme inhibition) .
- Bioisosteric replacements : Substitute the 5-amino group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models on synthesized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
